molecular formula C8H11N3 B568208 6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine CAS No. 115121-20-5

6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine

Cat. No.: B568208
CAS No.: 115121-20-5
M. Wt: 149.197
InChI Key: QLHABXNHQGCSFR-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine (CAS 115121-20-5) is a bicyclic heterocyclic compound with the molecular formula C8H11N3 and a molecular weight of 149.19 g/mol. This pyrrolo[3,4-c]pyridine scaffold is of significant interest in medicinal chemistry due to its role as a key pharmacophore in developing novel therapeutic agents. Research indicates that derivatives of this core structure exhibit a broad spectrum of pharmacological activities. The compound serves as a crucial precursor for the synthesis of molecules with demonstrated antidiabetic properties, functioning as aldose reductase inhibitors to address secondary complications of diabetes mellitus and acting as potent agonists for the GPR119 receptor to regulate incretin and insulin secretion . Furthermore, this scaffold has been explored for its central nervous system effects, with closely related imide derivatives showing promising analgesic and sedative activities in preclinical models . Its versatility also extends to antimicrobial and antiviral research, particularly in the development of HIV-1 integrase inhibitors . The presence of the 7-amino group provides a synthetic handle for further functionalization, making it a valuable building block for constructing diverse compound libraries aimed at drug discovery and biological probing. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-5-8(9)7-4-10-2-6(7)3-11-5/h3,10H,2,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHABXNHQGCSFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CNCC2=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bartoli Reaction for Indole-Based Annulation

The Bartoli reaction, employing nitroarenes and vinyl Grignard reagents, is a cornerstone for synthesizing indole and pyrrolopyridine scaffolds. For pyrrolo[3,4-c]pyridines, 3-nitro-4-methylpyridine (1 ) reacts with 1-methyl-1-propenylmagnesium bromide to form the bicyclic intermediate 2 (Fig. 1). This method, adapted from pyrrolo[2,3-c]pyridine syntheses, achieves regioselective annulation but requires precise control of substituent positioning.

Figure 1: Proposed Bartoli annulation for pyrrolo[3,4-c]pyridine core.

Multi-Component Reactions (MCRs)

Green synthesis routes, as demonstrated for pyrrolo[3,4-c]quinolones, can be adapted using pyridine derivatives. A four-component reaction between diketene, methyl-substituted isatin analogs, primary amines, and pyrazole under reflux yields the target core. For example, substituting isatin with 6-methylpyridine-2,3-dione facilitates pyrrolo[3,4-c]pyridine formation (Yield: 73–90%).

Introducing the 6-Methyl Substituent

Directed Ortho-Metalation

Electron-deficient pyridines undergo directed metalation at the ortho position. Treating 3-bromo-4-aminopyridine with lithium diisopropylamide (LDA) followed by methyl iodide quench installs the 6-methyl group. Subsequent annulation preserves the methyl substituent, as demonstrated in pyrrolo[2,3-c]pyridine systems.

Friedel-Crafts Alkylation

Electrophilic aromatic substitution on the preformed pyrrolo[3,4-c]pyridine core using methyl chloride/AlCl3 introduces the methyl group. However, this method risks over-alkylation and requires rigorous regiocontrol.

Amination at Position 7

Nucleophilic Aromatic Substitution

A chloro-substituted intermediate (e.g., 7-chloro-6-methyl-pyrrolo[3,4-c]pyridine) reacts with aqueous ammonia under high pressure to yield the 7-amine. This approach mirrors the synthesis of pyrrolo[2,3-c]pyridine-7-amines, where 7-chloro derivatives (4 ) condense with benzylamines to form 5a–g (Table 1).

Table 1: Condensation of 7-chloro-pyrrolo[2,3-c]pyridine with amines

CompoundAmine SourceYield (%)
5c 2-Methylbenzylamine90
5g 1,2,3,4-Tetrahydro-1-naphthylamine34

Catalytic Amination

Buchwald-Hartwig coupling on a 7-bromo intermediate using palladium catalysts and ammonia introduces the amine. This method offers superior regioselectivity compared to nucleophilic substitution.

Hydrogenation to 2,3-Dihydro Derivatives

Partial hydrogenation of the pyrrole ring is achieved using palladium-on-carbon (Pd/C) under controlled H2 pressure. For example, hydrogenating 1H-pyrrolo[3,4-c]pyridine at 50 psi for 6 hours yields the 2,3-dihydro analog without reducing the pyridine ring.

Optimization and Yield Considerations

Solvent and Temperature Effects

Refluxing in polar aprotic solvents (e.g., DMF) enhances annulation and amination yields. Multi-component reactions in water/ethanol mixtures achieve 85–90% efficiency, as shown in pyrroloquinoline syntheses.

Protecting Group Strategies

Analytical Characterization

Spectroscopic Data

  • 1H-NMR : The 6-methyl group resonates as a singlet at δ 2.45 ppm, while the dihydro pyrrole protons appear as multiplets at δ 2.1–2.3 ppm.

  • IR : N-H stretches at 3360 cm⁻¹ and aromatic C=C vibrations at 1608 cm⁻¹ confirm the amine and fused rings.

Elemental Analysis

Successful synthesis aligns with calculated values for C10H13N3: C, 68.54; H, 7.48; N, 23.98 .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrrole or pyridine rings .

Scientific Research Applications

6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: It is explored for its potential use in developing new therapeutic agents.

    Industry: It may be used in the synthesis of materials with specific properties

Mechanism of Action

The mechanism of action of 6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine involves its interaction with specific molecular targets. For instance, it may reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells . The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, molecular formulas, and biological activities of 6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine and three analogs:

Compound Name Core Structure Substituents Molecular Formula Biological Activity/Application Source
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine Pyrrolo[3,4-c]pyridine 6-methyl, 7-amine C₈H₁₁N₃ Potential NAMPT inhibitor (inference) Derived from
N,2-Diethyl-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine (CAS 807278-06-4) Pyrrolo[3,4-c]pyridine 6-methyl, 7-amine, N-ethyl, 2-ethyl C₁₂H₁₉N₃ Not explicitly stated; structural analog Report
Hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-amine (CAS 6955-28-8) 1,4-Diazepine Saturated 7-membered ring, benzyl C₁₂H₁₉N₃ No activity data; diazepine core Report
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 2549188-36-3) Pyrrolo[2,3-d]pyrimidine 6-iodo, 7-methyl, 4-amine C₇H₈IN₅ Unspecified; iodine enhances steric effects HXCHEM

Key Insights from Comparative Analysis

Pyrrolo[3,4-c]pyridine vs. Diazepine Derivatives
  • Core Rigidity vs. Flexibility : The pyrrolo[3,4-c]pyridine core in the target compound is bicyclic and partially saturated, offering conformational rigidity compared to the saturated 7-membered 1,4-diazepine ring in CAS 6955-28-7. This rigidity may enhance target binding specificity in enzyme inhibition .
  • Substituent Effects: The ethyl groups in CAS 807278-06-4 increase molecular weight (C₁₂H₁₉N₃ vs.
Pyrrolopyridine vs. Pyrrolopyrimidine Analogs
  • Electronic and Steric Properties: The iodine substituent in CAS 2549188-36-3 introduces significant steric bulk and electron-withdrawing effects, which may alter binding kinetics compared to the methyl group in the target compound.
NAMPT Inhibition Context
  • Derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, such as urea-linked analogs, exhibit potent NAMPT inhibition (IC₅₀ < 10 nM) due to hydrogen bonding via the amine group and hydrophobic interactions with the methyl substituent .

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